molecular formula C13H18N2 B14392626 N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine CAS No. 87482-19-7

N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine

Cat. No.: B14392626
CAS No.: 87482-19-7
M. Wt: 202.30 g/mol
InChI Key: PQMAYIXYIYVYLM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

For the specific synthesis of this compound, a common approach involves the alkylation of 5-methylindole with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For instance, it may bind to serotonin receptors, influencing neurotransmitter activity and exhibiting potential psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87482-19-7

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N,N-dimethyl-2-(5-methylindol-1-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-11-4-5-13-12(10-11)6-7-15(13)9-8-14(2)3/h4-7,10H,8-9H2,1-3H3

InChI Key

PQMAYIXYIYVYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCN(C)C

Origin of Product

United States

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